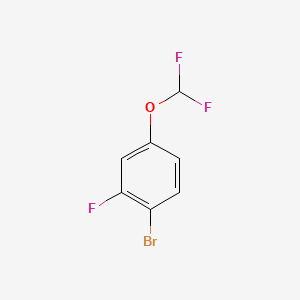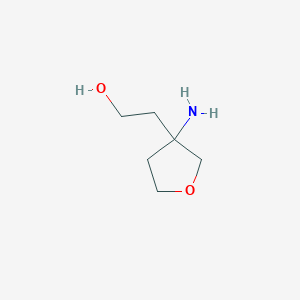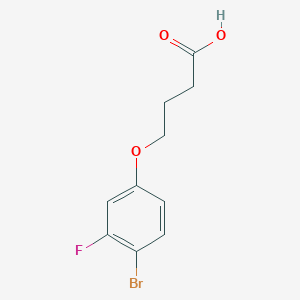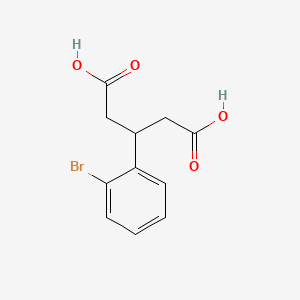
3-(2-Bromophenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromophenyl)pentanedioic acid” is a chemical compound . It is a derivative of pentanedioic acid, also known as glutaric acid, with a bromophenyl group attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bromophenyl group attached to a pentanedioic acid. The exact structure can be represented by the InChI code: 1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) .Applications De Recherche Scientifique
1. Antineoplastic Activity
A study by Dutta et al. (2015) synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, closely related to 3-(2-Bromophenyl)pentanedioic acid, and found promising antineoplastic (anti-cancer) activity against various human cancer cell lines and in vivo in mice models. This implies potential cancer treatment applications for similar compounds (Dutta, Ravali, Ray, & Nagarajan, 2015).
2. Kinetic and Mechanistic Studies
Research conducted by Sumithra, Wilson, and Easwaramoorthy (2010) on the oxidation of 3-carboxy-3-hydroxy pentanedioic acid, which has structural similarities to this compound, provides insight into the kinetic and mechanistic aspects of this compound class. Such studies are crucial for understanding their behavior in various chemical and biological contexts (Sumithra, Wilson, & Easwaramoorthy, 2010).
3. Role in Plant Immunity
Song, Choi, and Ryu (2015) investigated the impact of 3-pentanol, a derivative of pentanedioic acid, on plant immunity. Their findings suggest that such compounds can prime plant defense mechanisms, indicating potential applications in agriculture and plant biotechnology (Song, Choi, & Ryu, 2015).
4. Atmospheric and Environmental Studies
Jaoui et al. (2005) identified derivatives of pentanedioic acid, similar to this compound, in atmospheric particulate matter. This research is pivotal in understanding the environmental and atmospheric chemistry of such organic compounds (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).
Propriétés
IUPAC Name |
3-(2-bromophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDNIAPUGGGFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735716 |
Source


|
| Record name | 3-(2-Bromophenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104115-67-5 |
Source


|
| Record name | 3-(2-Bromophenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





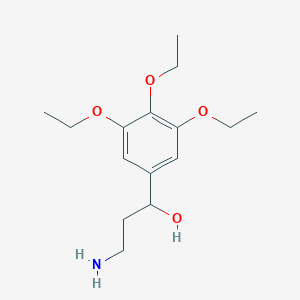
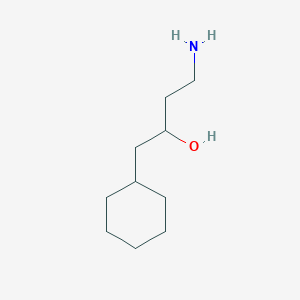
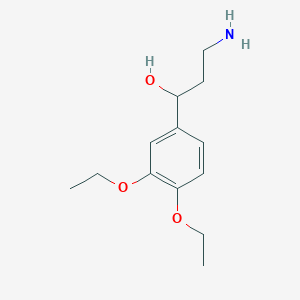
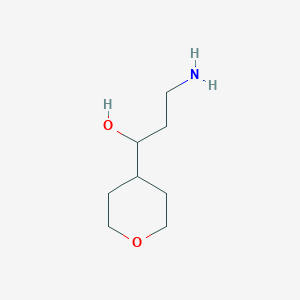
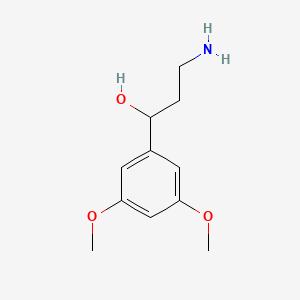
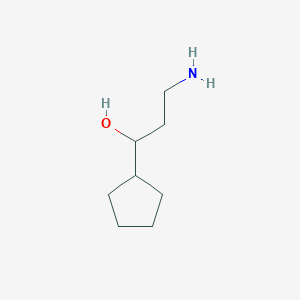
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
